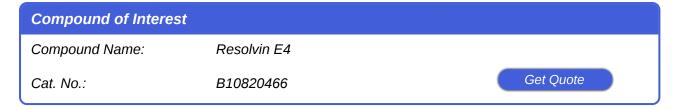


Resolvin E4: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Actions

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the E-series resolvins, RvE4 plays a pivotal role in the active resolution of inflammation, a process critical for restoring tissue homeostasis following injury or infection. This technical guide provides a comprehensive overview of the discovery of RvE4, its detailed biosynthetic pathway, and its potent biological functions. It is designed to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this endogenous immunoresolvent. The guide includes quantitative data on RvE4's bioactivity, detailed experimental protocols for its study, and visualizations of its biosynthesis and potential signaling pathways.

Discovery and Structure

Resolvin E4 was identified as a novel member of the E-series resolvins through lipid mediator metabolomics of resolving inflammatory exudates.[1][2][3] Its structure and complete stereochemistry have been established as 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid through a combination of techniques including liquid chromatographytandem mass spectrometry (LC-MS/MS) and total organic synthesis.[3][4] The stereospecificity of RvE4 is crucial for its biological activity.



Biosynthesis of Resolvin E4

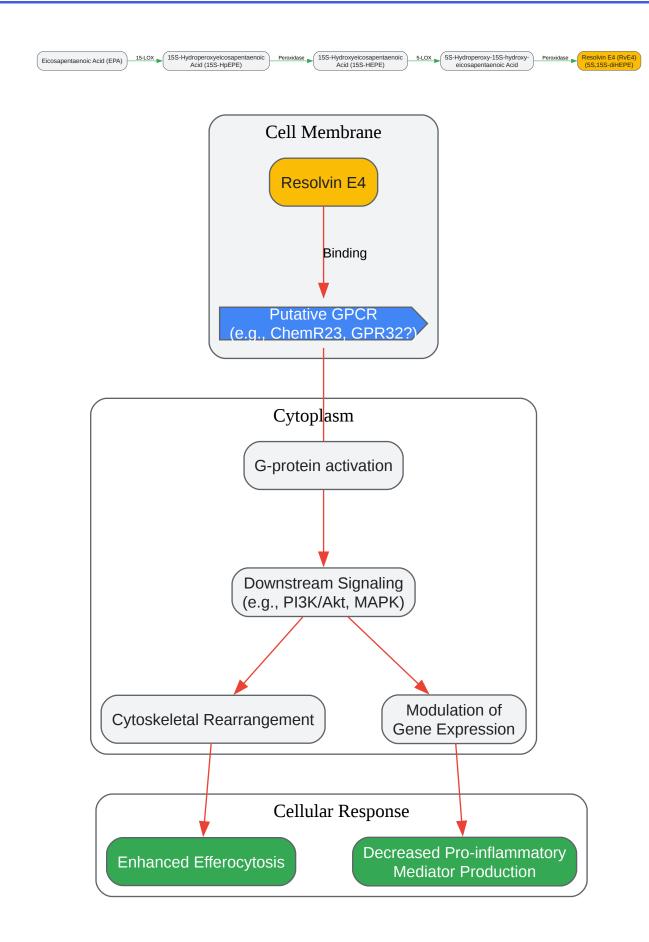
RvE4 is biosynthesized from its precursor, eicosapentaenoic acid (EPA), primarily by human immune cells such as macrophages and neutrophils, particularly under conditions of physiological hypoxia. The biosynthesis is a multi-step enzymatic process involving two key lipoxygenase (LOX) enzymes: 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).

The proposed biosynthetic pathway is as follows:

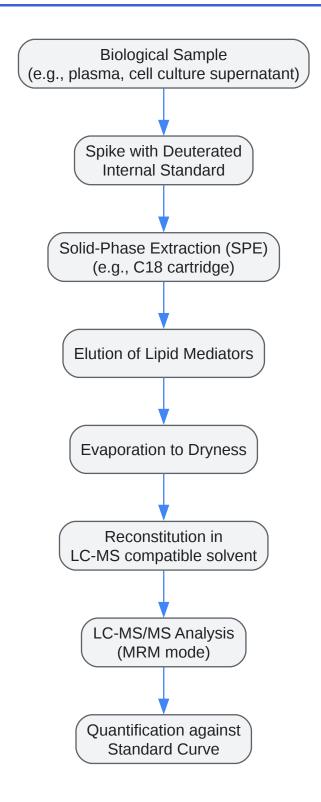
- Initiation by 15-LOX: Eicosapentaenoic acid (EPA) is first oxygenated by 15-LOX to form 15S-hydroperoxyeicosapentaenoic acid (15S-HpEPE).
- Reduction to an Intermediate: 15S-HpEPE is then rapidly reduced to its corresponding alcohol, 15S-hydroxyeicosapentaenoic acid (15S-HEPE).
- Second Oxygenation by 5-LOX: The intermediate, 15S-HEPE, undergoes a second lipoxygenation reaction catalyzed by 5-LOX, which introduces a hydroperoxy group at the carbon-5 position, yielding 5S-hydroperoxy-15S-hydroxyeicosapentaenoic acid.
- Final Reduction to RvE4: This final intermediate is then reduced to form **Resolvin E4** (5S,15S-diHEPE).

A diagram of the RvE4 biosynthetic pathway is provided below.

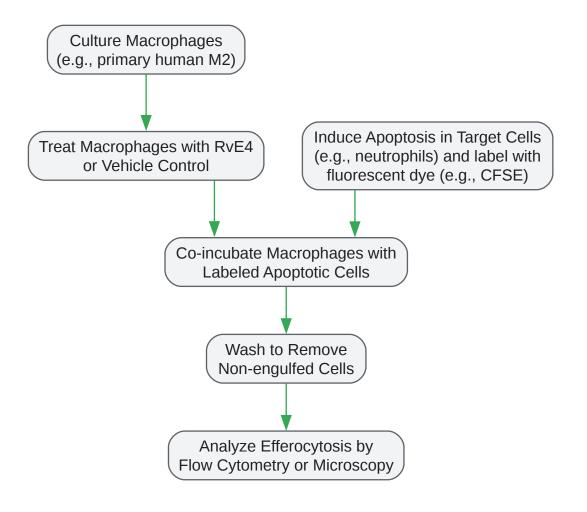












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